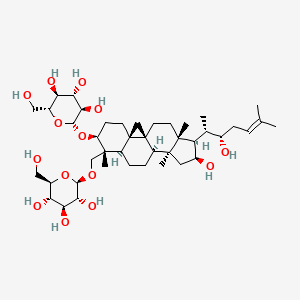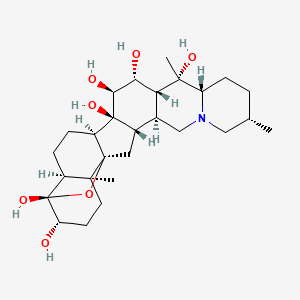
Rhombifoline
Descripción general
Descripción
La Rhombifolina es un alcaloide natural que se aisló por primera vez de las hojas y tallos de la planta Anagyrus foetida . Pertenece a la clase de los alcaloides de piperidina y tiene la fórmula molecular C15H20N2O . La Rhombifolina es conocida por su estructura química única y sus potenciales actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La Rhombifolina se puede sintetizar a través de varias rutas químicas. Un método común implica la extracción del compuesto de las hojas y tallos de Anagyrus foetida utilizando disolventes como metanol y cloroformo . El compuesto extraído se purifica entonces mediante técnicas cromatográficas.
Métodos de Producción Industrial: La producción industrial de Rhombifolina suele implicar la extracción a gran escala de fuentes vegetales. El proceso incluye la recolección del material vegetal, el secado y la molienda para obtener un polvo fino. El polvo se somete entonces a una extracción con disolventes, seguida de purificación y cristalización para obtener Rhombifolina pura .
3. Análisis de las Reacciones Químicas
Tipos de Reacciones: La Rhombifolina experimenta varias reacciones químicas, entre ellas:
Oxidación: La Rhombifolina se puede oxidar para formar diferentes productos de oxidación.
Reducción: También puede sufrir reacciones de reducción en condiciones específicas.
Sustitución: La Rhombifolina puede participar en reacciones de sustitución, donde un grupo funcional se sustituye por otro.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución suelen implicar reactivos como halógenos y ácidos.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la Rhombifolina puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
4. Aplicaciones de la Investigación Científica
La Rhombifolina tiene varias aplicaciones en la investigación científica, entre ellas:
Química: Se utiliza como compuesto de referencia en el estudio de los alcaloides y sus propiedades químicas.
Medicina: Se están llevando a cabo investigaciones para explorar sus potenciales aplicaciones terapéuticas, como el tratamiento de ciertas enfermedades.
Análisis De Reacciones Químicas
Types of Reactions: Rhombifoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and acids.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Rhombifoline has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of alkaloids and their chemical properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mecanismo De Acción
El mecanismo de acción de la Rhombifolina implica su interacción con dianas moleculares y vías específicas. Se cree que ejerce sus efectos uniéndose a ciertos receptores y enzimas, modulando así su actividad. Las dianas moleculares y vías exactas implicadas aún están bajo investigación, pero los estudios preliminares sugieren que la Rhombifolina puede influir en las vías de señalización celular y la expresión genética .
Compuestos Similares:
Esparteína: Otro alcaloide de piperidina con propiedades químicas similares.
Lupinina: Un alcaloide de quinolizidina que comparte algunas similitudes estructurales con la Rhombifolina.
Citisina: Un alcaloide con actividades biológicas comparables.
Singularidad de la Rhombifolina: La Rhombifolina es única debido a su estructura química específica y a la presencia de un grupo butenilo, que la distingue de otros alcaloides similares.
Comparación Con Compuestos Similares
Sparteine: Another piperidine alkaloid with similar chemical properties.
Lupanine: A quinolizidine alkaloid that shares some structural similarities with Rhombifoline.
Cytisine: An alkaloid with comparable biological activities.
Uniqueness of this compound: this compound is unique due to its specific chemical structure and the presence of a butenyl group, which distinguishes it from other similar alkaloids.
Propiedades
IUPAC Name |
(1R,9S)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-2-3-7-16-9-12-8-13(11-16)14-5-4-6-15(18)17(14)10-12/h2,4-6,12-13H,1,3,7-11H2/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTFRRVBMAUIQW-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CC2CC(C1)C3=CC=CC(=O)N3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCN1C[C@@H]2C[C@H](C1)C3=CC=CC(=O)N3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118132 | |
| Record name | (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-78-2 | |
| Record name | (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhombifoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Rhombifoline and where is it found?
A1: this compound is a quinolizidine alkaloid primarily found in plants belonging to the Leguminosae family (also known as Fabaceae). It was first isolated from Thermopsis rhombifolia []. Various studies have identified this compound in different plant species, including Genista tenera [], Spartium junceum [], Sophora franchetiana [, ], Gonocytisus pterocladus [], Clathrotropis glaucophylla [], Platycelphium vöense [], and Sophora secundiflora [].
Q2: What is the chemical structure of this compound?
A2: While the exact molecular weight and spectroscopic data are not provided in the abstracts, this compound's molecular formula is C15H20O2N2 []. This information suggests the presence of nitrogen atoms and oxygen atoms within its structure, typical of alkaloids. Further structural details would require access to the full research papers.
Q3: How does the amount of this compound vary within a plant and across different geographical locations?
A3: Research on Spartium junceum [] shows that the concentration of this compound can vary significantly depending on the plant part and the time of year. The study also found limited variation in alkaloid content based on geographical origin. This suggests that environmental factors might play a role in the biosynthesis and accumulation of this compound.
Q4: Can this compound be synthesized from other alkaloids?
A4: Yes, (-)-Rhombifoline can be used as a precursor for the synthesis of (-)-tsukushinamine-A and (-)-tsukushinamine-B, which are classified as "cage-type" lupin alkaloids [, ]. This synthetic route highlights the potential for utilizing this compound in producing other valuable compounds.
Q5: Are there any known biological activities associated with this compound?
A5: While the provided abstracts do not delve into the specific biological activities of this compound, its presence in Clathrotropis glaucophylla, a plant used in curare arrow poison by the Yanomamï Amerindians, suggests potential pharmacological effects []. Further research is needed to elucidate its specific mechanisms of action and potential therapeutic applications.
Q6: What analytical techniques are commonly used to identify and quantify this compound?
A6: Gas chromatography coupled with mass spectrometry (GC-MS) is a frequently used technique for analyzing this compound in plant extracts [, ]. This method allows for the separation and identification of different alkaloids based on their retention times and mass spectra, enabling researchers to determine the alkaloid profile of a plant sample. Thin-layer chromatography (TLC) is another technique mentioned for identification, often used in conjunction with spectroscopic methods like IR and NMR [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[17-(1-Hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonic acid](/img/structure/B1213220.png)













